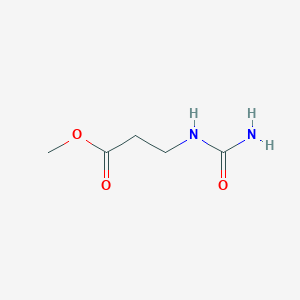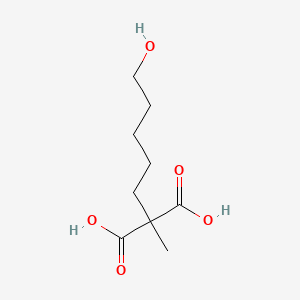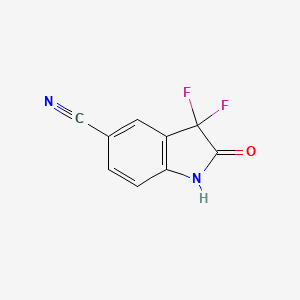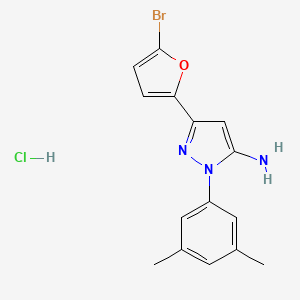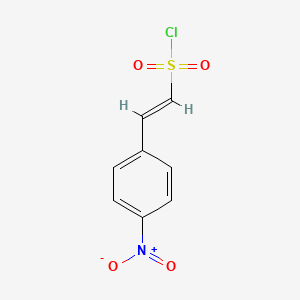![molecular formula C16H19NO B6598207 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline CAS No. 887579-91-1](/img/structure/B6598207.png)
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline, also known as 3-MPA, is a chemical compound that has been studied for its potential applications in scientific research. It is a phenoxy-aniline derivative and is composed of a phenyl ring, a methyl group, and a propan-2-yl group. 3-MPA has been used in a range of research fields, including in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a reagent in the preparation of pharmaceuticals.
科学研究应用
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline has been used in a range of scientific research fields. It has been used as a reagent in the synthesis of various organic compounds, such as amides and esters. It has also been used as a catalyst in organic reactions, such as the condensation of aldehydes and ketones. Additionally, this compound has been used as a reagent in the preparation of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.
作用机制
The mechanism of action of 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline is not fully understood. However, it is believed to act as a proton donor, which allows it to participate in a range of chemical reactions. Additionally, this compound has been shown to act as a Lewis acid, which allows it to act as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have a weak inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have a weak inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
实验室实验的优点和局限性
The main advantage of using 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline in lab experiments is its low cost and availability. Additionally, this compound is relatively stable and has a low toxicity. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
Future research on 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline could focus on its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to determine its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to determine its solubility in different solvents and its ability to act as a catalyst in various reactions. Finally, further research could be conducted to determine its potential uses in medical and industrial applications.
合成方法
3-[3-methyl-4-(propan-2-yl)phenoxy]aniline can be synthesized through several methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alkoxide to form an ether. Other methods include the reaction of an alkyl halide and a phenol, the reaction of an alkyl halide and a sulfonamide, and the reaction of an alkyl halide and an aniline.
属性
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)16-8-7-15(9-12(16)3)18-14-6-4-5-13(17)10-14/h4-11H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQHGIFVBPBZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698832 |
Source


|
| Record name | 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887579-91-1 |
Source


|
| Record name | 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

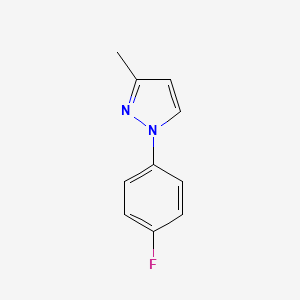
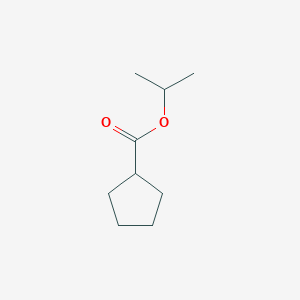
![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)

![1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B6598177.png)

![3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6598187.png)
